Product packaging for EG01377 free base(Cat. No.:CAS No. 2227996-00-9)

EG01377 free base

Cat. No.: B607274
CAS No.: 2227996-00-9
M. Wt: 586.682
InChI Key: SEXUXSMBJLNXIR-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Neuropilin-1 in Biological Processes and Disease Research

Neuropilin-1 (NRP1) is a transmembrane glycoprotein (B1211001) that plays a crucial role in a variety of physiological and pathological processes. mdpi.comnih.gov Initially identified for its function in neuronal guidance during embryonic development, NRP1 is now recognized as a key player in angiogenesis, the formation of new blood vessels. mdpi.comnih.gov It acts as a co-receptor for several growth factors, most notably members of the vascular endothelial growth factor (VEGF) family, particularly VEGF-A. nih.govfrontiersin.org The interaction between NRP1 and VEGF-A enhances the signaling of VEGFR2, a primary mediator of angiogenesis. nih.gov

Beyond its developmental roles, NRP1 is implicated in numerous diseases. Its overexpression is frequently correlated with poor prognosis in various cancers, including prostate, colorectal, kidney, lung, and breast cancer. frontiersin.orgaacrjournals.org In the context of cancer, NRP1 contributes to tumor progression by promoting tumor angiogenesis, cell proliferation, migration, and invasion. mdpi.comfrontiersin.org Furthermore, NRP1 is involved in the immune response, where it is expressed on immune cells like regulatory T cells (Tregs) and dendritic cells, influencing immune suppression within the tumor microenvironment. nih.govbmj.com

More recently, NRP1 has been identified as a host factor for viral entry, including for SARS-CoV-2, the virus responsible for COVID-19. mdpi.commdpi.comnih.gov This discovery has opened new avenues of research into its role in infectious diseases and associated neurological complications. mdpi.comasm.orgnih.gov

Historical Development of Neuropilin-1 Antagonists: From Peptides to Small Molecules

The recognition of NRP1's role in disease, particularly in cancer angiogenesis, spurred the development of antagonists to block its function. Early efforts focused on peptide-based inhibitors. These were often derived from the C-terminal region of VEGF-A, which is known to bind to NRP1. nih.govacs.org An example is the bicyclic peptide EG3287, which demonstrated the ability to inhibit VEGF-A165 binding to NRP1. nih.gov While these peptide antagonists were valuable research tools, their therapeutic potential was often limited by factors such as low plasma stability. nih.gov For instance, the high-affinity antagonist EG00086 had a half-life of less than five minutes in plasma. nih.gov

These limitations drove the search for more drug-like small molecule inhibitors. A significant breakthrough came with the development of EG00229, the first reported small molecule ligand for NRP1. acs.orgnih.gov The design of EG00229 was informed by understanding the interaction between NRP1 and peptide ligands. acs.org It was shown to inhibit the binding of VEGF-A to NRP1 and to have functional effects on endothelial cell migration and receptor phosphorylation. nih.govacs.org The development of EG00229, and the elucidation of its binding mode through crystallographic and NMR studies, provided a crucial foundation for the design of subsequent, more potent small molecule NRP1 antagonists. acs.orgacs.org

Overview of EG01377 Free Base as a Lead Neuropilin-1 Antagonist in Academic Inquiry

Building on the foundation laid by earlier compounds, EG01377 emerged as a potent, selective, and bioavailable small-molecule antagonist of NRP1. nih.govmedchemexpress.commedchemexpress.com The design of EG01377 was based on the structure of the preceding compound, EG00229, and was guided by X-ray crystal structures to optimize its interactions within the NRP1 binding pocket. nih.govacs.org

EG01377 has demonstrated significant anti-angiogenic, anti-migratory, and anti-tumor effects in various in vitro assays. nih.govmedchemexpress.com A remarkable feature of EG01377 is its selectivity for NRP1 over the closely related protein NRP2. nih.govacs.org This selectivity is crucial for targeted therapeutic approaches.

Research has shown that EG01377 can inhibit VEGF-A-stimulated signaling pathways. For instance, it has been shown to inhibit the tyrosine phosphorylation of VEGF-R2/KDR. acs.orgmedchemexpress.com Furthermore, EG01377 has been found to modulate the immune system by blocking the production of transforming growth factor-beta (TGFβ) in regulatory T-cells. nih.govmedchemexpress.com This dual action of inhibiting angiogenesis and modulating the immune response makes EG01377 a compound of significant interest in cancer research. nih.gov Its favorable properties have established it as a key tool for the in-depth study of NRP1 function and for the exploration of NRP1-targeted therapeutic strategies. nih.govacs.org

Detailed Research Findings on this compound

The following tables summarize key in vitro research findings for the compound this compound.

Binding Affinity and Inhibitory Concentrations
ParameterValueTargetReference
Kd1.32 μMNRP1-b1 medchemexpress.commedchemexpress.com
IC50609 nMNRP1-a1 medchemexpress.commedchemexpress.com
NRP1-b1
IC50 (VEGF-R2/KDR Phosphorylation)30 μMVEGF-A stimulated HUVECs acs.orgmedchemexpress.com
In Vitro Effects of EG01377
EffectConcentrationCell/SystemDurationReference
Inhibition of VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR3-30 μMHUVECs30 minutes medchemexpress.commedchemexpress.com
Reduction of HUVEC cell migration in response to VEGFA30 μMHUVECsNot Specified medchemexpress.commedchemexpress.com
Delay of VEGF-induced wound closure30 μMNot Specified5 days medchemexpress.commedchemexpress.com
Reduction of network area, length, and branching points30 μMNot SpecifiedNot Specified medchemexpress.commedchemexpress.com
Reduction of VEGF-induced angiogenesis30 μMNot Specified7 days medchemexpress.commedchemexpress.com
Reduction of A375P (malignant melanoma) spheroid outgrowth in combination with VEGFA30 μMA375P cells7 days medchemexpress.commedchemexpress.com
Blocks glioma-conditioned medium-induced increase in TGFβ productionNot SpecifiedPurified Nrp1+, FoxP3+, and CD25+ populations of Tregs from miceNot Specified nih.govacs.org
Blocks TGFβ production by Nrp1+ Tregs in the presence of tumor cell-derived factors500 nMNrp1+ regulatory T-cells2 hours medchemexpress.commedchemexpress.com

Properties

CAS No.

2227996-00-9

Molecular Formula

C26H30N6O6S2

Molecular Weight

586.682

IUPAC Name

(3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)-thiophene-2-carbonyl)-L-arginine

InChI

InChI=1S/C26H30N6O6S2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30)/t20-/m0/s1

InChI Key

SEXUXSMBJLNXIR-FQEVSTJZSA-N

SMILES

N=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(NS(=O)(C2=C(OCC3)C3=CC(C4=CC=C(CN)C=C4)=C2)=O)C=CS1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EG01377;  EG-01377;  EG 01377; 

Origin of Product

United States

Structural Biology and Molecular Interactions of Eg01377 Free Base

Crystallographic Elucidation of EG01377 Binding to Neuropilin-1

X-ray crystallography studies have provided high-resolution insights into the binding of EG01377 to the b1 domain of NRP1, the primary binding site for vascular endothelial growth factor-A (VEGF-A). acs.orgnih.gov These structural analyses have been instrumental in understanding the precise molecular interactions that govern the antagonist's inhibitory activity.

Analysis of Binding Pockets and Key Residues (e.g., NRP1 b1 domain, Arginine-Binding Site, Asp320)

The crystallographic data reveal that EG01377 settles into the arginine-binding pocket within the NRP1 b1 domain. sgul.ac.ukbiorxiv.org This pocket is characterized by a collection of key amino acid residues that form critical interactions with the ligand. A pivotal interaction involves a salt bridge formed between the guanidinium-like moiety of EG01377 and the aspartic acid residue at position 320 (Asp320) of NRP1. nih.govmedecinesciences.org This interaction is a cornerstone of the binding of many natural ligands and inhibitors to NRP1. biorxiv.orgmdpi.com

Interacting ResidueType of InteractionReference
Asp320Salt Bridge, Hydrogen Bond nih.govnih.gov
Tyr297Hydrogen Bond, Hydrophobic researchgate.netchemrxiv.org
Trp301Hydrophobic chemrxiv.org
Thr316Hydrogen Bond chemrxiv.orgresearchgate.net
Ser346Hydrogen Bond mdpi.comnih.gov
Thr349Hydrogen Bond mdpi.comnih.gov
Tyr353Hydrogen Bond mdpi.comchemrxiv.org

Comparative Structural Analysis with Analogous Inhibitor Binding Modes (e.g., EG00229)

EG01377 was developed from the scaffold of an earlier NRP1 inhibitor, EG00229. researchgate.net Comparative structural analysis of the binding modes of these two molecules reveals both similarities and key differences that account for the enhanced potency of EG01377. Both inhibitors occupy the same arginine-binding pocket and share fundamental interactions, such as the salt bridge with Asp320. nih.govresearchgate.net

However, X-ray crystallography has shown that EG01377 can adopt two different conformations within the binding pocket, a feature not as prominently observed with EG00229. acs.orgnih.gov In a high-resolution structure, the bulkier aromatic portions of EG01377 extend towards the top of the binding pocket, allowing for additional interactions. acs.org Conversely, a lower-resolution structure shows these groups extending out of the back of the pocket. acs.org This conformational flexibility, arising from rotation around the carboxyl group's carbon-carbon bond, likely contributes to its stronger binding affinity compared to EG00229. acs.org Molecular dynamics simulations also indicate that the EG01377/NRP1 complex has lower structural flexibility than the EG00229/NRP1 complex. nih.gov

Computational Chemistry Approaches to EG01377-NRP1 Interaction Dynamics

Computational methods, including molecular dynamics simulations and binding free energy calculations, have complemented experimental data by providing a dynamic view of the EG01377-NRP1 interaction. nih.govresearchgate.net These approaches have been crucial in understanding the stability of the complex and quantifying the energetic contributions of various interactions.

Molecular Dynamics Simulations of EG01377/NRP1 Complexes

Molecular dynamics (MD) simulations have been employed to study the behavior of the EG01377/NRP1 complex over time. chemrxiv.orgresearchgate.net These simulations have confirmed the stability of the binding mode observed in crystallographic studies, with the inhibitor remaining securely in the binding pocket throughout the simulation. chemrxiv.org MD simulations have also highlighted the persistence of key interactions, such as the hydrogen bonds with Tyr297, Trp301, Thr316, and Tyr353. chemrxiv.org The root-mean-square deviation (RMSD) analysis from these simulations indicates that the EG01377/NRP1 complex reaches equilibrium with relatively low structural fluctuation, suggesting a stable and favorable binding conformation. nih.gov

Binding Free Energy Calculations (e.g., MM/PBSA Methodologies)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method has been used to calculate the binding free energy (ΔG_bind) of the EG01377/NRP1 complex. nih.govresearchgate.net These calculations have consistently shown that EG01377 has a more favorable binding free energy compared to its predecessor, EG00229, which is in agreement with experimental binding affinity data. nih.gov One study calculated the ΔG_bind for EG01377 to be -13.23 ± 0.28 kcal/mol, significantly lower than that of EG00229 (-8.76 ± 0.24 kcal/mol). nih.gov Another study reported a binding free energy of -16.19 kcal/mol for EG01377. chemrxiv.orgnih.gov These results underscore the superior binding affinity of EG01377 for NRP1.

Molecular Docking and Virtual Screening Methodologies for EG01377 and Derivatives

Molecular docking and virtual screening have been instrumental in the discovery and optimization of EG01377 and its derivatives. researchgate.netchemrxiv.org Docking simulations accurately predicted the binding mode of EG01377 within the NRP1 b1 domain, corroborating the interactions seen in the crystal structure. chemrxiv.org These computational techniques have also been used to screen large libraries of compounds to identify novel NRP1 inhibitors, using EG01377 as a benchmark for binding affinity and interaction patterns. mdpi.comug.edu.gh For instance, the docking binding energy of EG01377 has been calculated to be around -6.0 to -6.6 kcal/mol. chemrxiv.orgug.edu.gh These methodologies continue to be valuable tools for designing new and more potent NRP1 antagonists based on the EG01377 scaffold.

Pharmacophore Modeling in EG01377 Analogue Design

Pharmacophore modeling is a cornerstone in computational drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. In the context of EG01377, a potent antagonist of Neuropilin-1 (NRP-1), pharmacophore models have been instrumental in guiding the design of novel analogues with improved affinity and selectivity. nih.govacs.orgnih.gov These models are typically derived from the structural information of known ligands and their interaction patterns within the target's binding site. frontiersin.orgnih.gov

The design of EG01377 itself was based on an earlier NRP-1 inhibitor, EG00229, and informed by X-ray crystal structures of the ligand-protein complex. acs.orgnih.gov Analysis of the NRP-1 binding pocket when occupied by inhibitors like EG01377 has led to the development of a distinct pharmacophore model. The most critical features of this model include two aromatic rings (designated A1 and A2) and a hydrogen bond acceptor (HBA). nih.gov The HBA feature is typically a carbonyl oxygen that forms crucial hydrogen bonds with the hydroxyl groups of tyrosine 353 (Tyr353) and threonine 349 (Thr349) in the NRP-1 binding site. nih.gov The A1 aryl group helps to correctly orient this HBA, while also having the potential to engage in an edge-to-face interaction with tyrosine 297 (Tyr297). nih.gov

This pharmacophore model serves as a blueprint for the rational design of new chemical entities. By using the model as a filter, medicinal chemists can screen virtual libraries or design novel scaffolds that possess the required pharmacophoric features, thus increasing the probability of identifying potent NRP-1 inhibitors. frontiersin.org This approach has been successfully applied in the development of EG01377 analogues, where systematic structural modifications were evaluated against the pharmacophore to rationalize their biological activity. acs.orgnih.gov

A key strategy in analogue design has been the exploration of the inhibitor's structure beyond the core interactions to engage with additional regions of the binding pocket. This has been achieved by introducing various linker moieties and substituents to the EG01377 scaffold.

Azaheterocyclic Analogues

One research avenue explored the replacement of certain structural elements with azaheterocycles to probe for new interactions. A notable example involved a morpholine-extended analogue, which demonstrated a significant improvement in binding affinity compared to its unsubstituted counterpart, validating the design strategy. nih.gov

Interactive Table: Binding Affinities of Azaheterocyclic Analogues Data sourced from surface plasmon resonance (SPR) assays.

CompoundDescriptionBinding Affinity (KD) to NRP1-b1 domain
9a Unsubstituted compound14.43 ± 3.76 μM
10a Morpholine extended analogue3.76 ± 0.52 μM

This table is based on detailed research findings. nih.gov

Piperidine-Linked Analogues

To further explore the outer regions of the NRP-1 binding pocket, another series of analogues was designed incorporating a functionalized piperidine (B6355638) linker. acs.org This modification was intended to add length and conformational flexibility. While these compounds successfully bound to NRP-1, their affinities were generally lower than the more constrained azaheterocyclic series, suggesting that excessive flexibility might be detrimental to optimal binding. acs.org The highest affinity in this series was observed with the non-functionalized piperidine analogue. acs.org

Interactive Table: Binding Affinity of Piperidine-Linked Analogue Data sourced from surface plasmon resonance (SPR) assays.

CompoundDescriptionBinding Affinity (KD) to NRP1-b1 domain
12a Non-functionalized piperidine linker1.17 μM

This table is based on detailed research findings. acs.org

Heteroaryl-Substituted Analogues

Following the promising results from the morpholine-extended analogue (10a), a focused structure-activity relationship (SAR) study was conducted. nih.gov This involved synthesizing analogues with various heteroaryl substituents at the 2' and 3' positions. The results consistently showed that substitution at the 3-position was more favorable for binding affinity than at the 2-position, with several 3-substituted compounds demonstrating nanomolar KD values. nih.gov This detailed SAR, guided by the underlying pharmacophore, provides a clear vector for future optimization of this chemical series.

Mechanism of Action and Selective Inhibition by Eg01377 Free Base

EG01377's Role in Disrupting Neuropilin-1-Ligand Interactions

EG01377 functions by competitively blocking the binding of various ligands to the b1 domain of NRP1. guidetopharmacology.orgguidetoimmunopharmacology.org This domain contains a critical binding pocket for the C-terminal arginine motif present in many of its ligands. researchgate.netplos.org By occupying this site, EG01377 effectively antagonizes the biological functions mediated by these interactions.

EG01377 is a potent inhibitor of the interaction between Vascular Endothelial Growth Factor-A (VEGF-A) and NRP1. medchemexpress.comacs.org The binding of VEGF-A to NRP1 is crucial for developmental angiogenesis. plos.org EG01377 competitively blocks the binding of VEGF-A to the b1 domain of NRP1, thereby inhibiting downstream signaling. guidetoimmunopharmacology.orgresearchgate.net The inhibitory activity of EG01377 on VEGF-A binding has been demonstrated in various assays. It has an IC50 of 0.609 µM for both NRP1-a1 and NRP1-b1 in a cell-free assay. medchemexpress.com In cell-based assays, it has shown significant inhibition of VEGF-A binding to NRP1. acs.org

Key Research Finding: In human umbilical vein endothelial cells (HUVECs), EG01377 at a concentration of 30 μM significantly reduces VEGF-A-induced cell migration. medchemexpress.com Furthermore, it has been shown to inhibit VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR with an IC50 of 30 μM. medchemexpress.com

Table 1: Inhibitory Activity of EG01377 on VEGF-A/NRP1 Interaction
Assay TypeTargetMetricValueReference
Cell-free binding assayNRP1-a1, NRP1-b1IC500.609 µM medchemexpress.com
Cellular binding assayNRP1IC501.6 µM acs.org
Functional assay (HUVEC migration)VEGF-A induced migrationInhibitionSignificant at 30 µM medchemexpress.com
Functional assay (VEGF-R2/KDR phosphorylation)VEGF-A stimulated phosphorylationIC5030 µM medchemexpress.com

Recent studies have identified NRP1 as a host factor that facilitates SARS-CoV-2 entry into cells. guidetoimmunopharmacology.orgchemrxiv.org The C-terminal region of the viral spike protein, after cleavage by furin, binds to the same site on NRP1 as VEGF-A. guidetoimmunopharmacology.orgmdpi.com EG01377, by blocking this binding pocket, has been shown to inhibit the interaction between the SARS-CoV-2 spike protein and NRP1. guidetoimmunopharmacology.org This suggests a potential role for EG01377 in modulating SARS-CoV-2 infectivity. mdpi.com

Key Research Finding: In vitro studies have demonstrated that EG01377 can block the binding of the SARS-CoV-2 spike protein to NRP1, thereby inhibiting viral entry. guidetoimmunopharmacology.orgnih.gov

EG01377 also disrupts the binding of other ligands to NRP1. It has been shown to reduce the binding of VEGF-B to NRP1, suggesting that VEGF-B also interacts with the same arginine-binding pocket on the b1 domain. researchgate.net While NRP1 is a co-receptor for class 3 semaphorins, which are crucial for neuronal guidance, the selectivity of EG01377 for the VEGF-binding site suggests it may have a lesser impact on semaphorin interactions. guidetopharmacology.orgportlandpress.com However, further research is needed to fully elucidate the effect of EG01377 on the full spectrum of NRP1 ligands.

Modulation of SARS-CoV-2 Spike Protein Interaction with NRP1

Cellular Signaling Pathways Modulated by EG01377 in Research Models

By inhibiting ligand binding to NRP1, EG01377 modulates several downstream signaling pathways that are critical in various cellular processes.

NRP1 acts as a co-receptor for VEGFR2, enhancing VEGF-A signaling. acs.org The binding of VEGF-A to the NRP1/VEGFR2 complex triggers the tyrosine phosphorylation of VEGFR2, a key step in initiating downstream signaling cascades. biorxiv.orgnih.gov EG01377 has been shown to inhibit VEGF-A-stimulated tyrosine phosphorylation of VEGFR2. medchemexpress.commedchemexpress.com

Key Research Finding: In HUVECs, treatment with EG01377 at concentrations of 3-30 μM for 30 minutes inhibits the tyrosine phosphorylation of VEGFR2/KDR stimulated by VEGF-A. medchemexpress.com A 50% inhibition of VEGF-A-induced VEGFR2/KDR tyrosine phosphorylation was observed at a 30 μM concentration of EG01377. acs.orgnih.gov

Table 2: Effect of EG01377 on VEGFR2 Phosphorylation
Cell LineStimulusEG01377 ConcentrationIncubation TimeResultReference
HUVECsVEGF-A3-30 µM30 minutesInhibition of VEGFR2/KDR tyrosine phosphorylation medchemexpress.commedchemexpress.com
HUVECsVEGF-A (1 ng/mL)30 µM10 minutes50% inhibition of VEGFR2/KDR tyrosine phosphorylation acs.orgnih.gov

Recent research has uncovered a role for NRP1 in modulating the EGFR/AKT signaling pathway, particularly in the context of cancer progression. nih.govresearchgate.net NRP1 can interact with EGFR, leading to its phosphorylation and the subsequent activation of the AKT signaling pathway, which promotes cell proliferation and migration. nih.gov Administration of EG01377 has been shown to significantly inactivate this EGFR/AKT signaling axis. nih.govresearchgate.net

Key Research Finding: In prostate cancer cell lines (PC-3 and DU-145), EG01377 at concentrations of 20, 40, and 80 µM attenuates the phosphorylation of EGFR and AKT in a concentration-dependent manner. medchemexpress.commedchemexpress.com This inactivation of the EGFR/AKT signaling axis by EG01377 has been shown to suppress prostate cancer progression in research models. nih.govresearchgate.net

Table 3: Effect of EG01377 on EGFR/AKT Signaling in Prostate Cancer Cells
Cell LineEG01377 ConcentrationEffectReference
PC-320, 40, 80 µMAttenuation of EGFR and AKT phosphorylation medchemexpress.commedchemexpress.com
DU-14520, 40, 80 µMAttenuation of EGFR and AKT phosphorylation medchemexpress.commedchemexpress.com

Effects on Glycogen Synthase Kinase 3 Beta (GSK3β) and Mechanistic Target of Rapamycin (mTOR) Phosphorylation

Research has demonstrated that EG01377 free base influences key intracellular signaling pathways involved in cell growth, proliferation, and survival. Specifically, its effects on the phosphorylation status of Glycogen Synthase Kinase 3 Beta (GSK3β) and the Mechanistic Target of Rapamycin (mTOR) have been noted. medchemexpress.comnih.govmedchemexpress.com GSK3β is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell signaling, and apoptosis. nih.govthno.org Similarly, mTOR is a crucial kinase that regulates cell growth, protein synthesis, and proliferation. molnova.com

In studies involving prostate cancer cell lines (PC-3 and DU-145), treatment with EG01377 was found to attenuate the phosphorylation of both GSK3β and mTOR. medchemexpress.comnih.govmedchemexpress.com This inhibitory effect was observed as part of a broader inactivation of the EGFR/AKT signaling axis, a critical pathway in cancer progression. nih.gov The administration of EG01377 to these cancer cells led to a significant deactivation of this pathway, thereby impacting downstream targets like GSK3β and mTOR. nih.gov

The table below summarizes the observed effects of EG01377 on the phosphorylation of these kinases in specific cancer cell lines.

Target KinaseCell LinesObserved EffectConcentrations TestedReference
Glycogen Synthase Kinase 3 Beta (GSK3β)PC-3, DU-145Attenuated Phosphorylation20, 40, 80 µM medchemexpress.com, nih.gov, medchemexpress.com
Mechanistic Target of Rapamycin (mTOR)PC-3, DU-145Attenuated Phosphorylation20, 40, 80 µM medchemexpress.com, nih.gov, medchemexpress.com

Selectivity Profile of EG01377: Neuropilin-1 vs. Neuropilin-2 Differential Inhibition

A key characteristic of EG01377 is its selective inhibition of Neuropilin-1 (NRP1) over the closely related protein, Neuropilin-2 (NRP2). researchgate.netacs.orgnih.gov NRP1 and NRP2 are transmembrane glycoproteins that share approximately 44% amino acid sequence identity and act as co-receptors for various growth factors and semaphorins, playing roles in angiogenesis, neuronal guidance, and immune responses. biorxiv.orgportlandpress.com

EG01377 has been identified as a potent and selective antagonist of NRP1. medchemexpress.commedchemexpress.com It binds to the b1 domain of NRP1, which is a target for designing NRP1 inhibitors. researchgate.net This binding competitively inhibits the interaction between NRP1 and its ligands, such as Vascular Endothelial Growth Factor A (VEGF-A). researchgate.netnih.gov

Crucially, studies evaluating the binding of EG01377 to NRP2 have shown no detectable interaction. acs.orgnih.gov This high degree of selectivity is a significant feature of the compound, distinguishing its activity specifically toward NRP1-mediated signaling pathways. researchgate.netacs.orgnih.gov The potent inhibition of NRP1, combined with the lack of activity against NRP2, underscores its differential inhibitory profile. acs.orgnih.gov

The binding affinity and inhibitory concentrations for EG01377 against NRP1 are detailed in the table below, which also highlights its selectivity over NRP2.

TargetAssay TypeValueReference
Neuropilin-1 (NRP1)Dissociation Constant (Kd)1.32 μM medchemexpress.com, medchemexpress.com
Cell-free IC50 (NRP1-a1, b1)609 nM (0.609 μM) medchemexpress.com, medchemexpress.com, acs.org
Isothermal Titration Calorimetry (Ka)4.14 × 106 M-1 acs.org
Neuropilin-2 (NRP2)Binding EvaluationNo Detectable Binding acs.org, nih.gov

In Vitro Research Applications of Eg01377 Free Base

Investigations into Cellular Migration and Angiogenesis Research Models

EG01377 has been extensively studied for its ability to disrupt angiogenesis, the formation of new blood vessels, a critical process in both development and disease.

The migration of endothelial cells is a fundamental step in angiogenesis. Research using Human Umbilical Vein Endothelial Cells (HUVEC) has shown that EG01377 is an effective inhibitor of this process. In transwell migration assays, where cells migrate through a porous membrane towards a chemoattractant, EG01377 at a concentration of 30 μM significantly reduces HUVEC migration induced by Vascular Endothelial Growth Factor A (VEGF-A). medchemexpress.comacs.orgmedchemexpress.comnih.gov Studies have demonstrated that while VEGF-A can nearly triple the number of migrating cells compared to a control, the presence of EG01377 abrogates this effect. acs.orgnih.gov

Further evidence comes from wound healing or "scratch" assays. In these experiments, a gap is created in a confluent monolayer of HUVEC cells. Treatment with 30 μM EG01377 was observed to delay the VEGF-induced closure of this gap over a period of five days, demonstrating its inhibitory effect on chemokinesis (random cell movement). targetmol.commedchemexpress.comacs.orgmedchemexpress.comnih.gov

Beyond inhibiting the movement of individual cells, EG01377 also disrupts their ability to organize into the complex tubular networks characteristic of blood vessels. This has been demonstrated using organotypic co-culture assays where HUVECs are grown with human dermal fibroblasts. acs.orgnih.gov This system allows endothelial cells to form three-dimensional networks that mimic in vivo angiogenesis. acs.orgnih.gov

Table 1: Effect of EG01377 on In Vitro Angiogenesis Models

Assay Type Cell Line Treatment Conditions Key Findings Reference(s)
Transwell Migration HUVEC 30 μM EG01377 + VEGFA Significantly reduced VEGF-A-induced cell migration. medchemexpress.comacs.orgmedchemexpress.comnih.gov
Wound Healing Assay HUVEC 30 μM EG01377 + VEGFA (5 days) Delayed VEGF-induced wound closure. targetmol.commedchemexpress.comacs.orgmedchemexpress.comnih.gov
Co-culture Tube Formation HUVEC & Fibroblasts 30 μM EG01377 + VEGFA (4 days) ~50% reduction in network area. acs.orgnih.gov
Co-culture Tube Formation HUVEC & Fibroblasts 30 μM EG01377 + VEGFA (4 days) ~40% reduction in network length. acs.orgnih.gov

| Co-culture Tube Formation | HUVEC & Fibroblasts | 30 μM EG01377 + VEGFA (4 days) | ~41% reduction in branch points. | acs.orgnih.gov |

The anti-angiogenic effects of EG01377 are rooted in its ability to interfere with VEGF signaling. VEGF-A exerts its pro-angiogenic effects primarily by binding to its receptor, VEGF Receptor 2 (VEGF-R2/KDR), leading to the receptor's tyrosine phosphorylation and activation. acs.orgnih.gov NRP1 acts as a co-receptor in this process, enhancing the signaling cascade. immune-system-research.comnih.gov

Biochemical studies have confirmed that EG01377 inhibits this critical activation step. In HUVECs, pre-incubation with EG01377 for 30 minutes was shown to inhibit the VEGF-A-stimulated tyrosine phosphorylation of VEGF-R2/KDR in a concentration-dependent manner, with an IC50 value of 30 μM. targetmol.commedchemexpress.comacs.orgmedchemexpress.com By blocking the function of the NRP1 co-receptor, EG01377 effectively dampens the primary signal for angiogenesis. acs.org The compound's impact has also been analyzed in more complex ex vivo models, such as the mouse aortic ring assay, which corroborates its anti-angiogenic potential by showing reduced microvessel outgrowth. acs.orgnih.gov

Vascular Network Formation and Branching Point Reduction Assays

Studies on Tumor Cell Biology in Preclinical Research Models

Given the reliance of tumors on angiogenesis for growth and metastasis, the anti-angiogenic properties of EG01377 have led to its investigation in cancer-specific research models.

Three-dimensional tumor spheroids are widely used in vitro models that better replicate the microenvironment and cellular interactions of a solid tumor than traditional 2D cultures. nih.gov Research has shown that NRP1 upregulation is associated with the invasive behavior and metastatic potential of cancers like malignant melanoma. acs.org

In studies using A375P malignant melanoma cells, EG01377 has demonstrated the ability to inhibit tumor cell invasion. targetmol.commedchemexpress.commedchemexpress.com When A375P cells were grown as spheroids and stimulated with VEGFA, treatment with 30 μM EG01377 for seven days was shown to curtail the invasive outgrowth of the cells from the central spheroid core. targetmol.commedchemexpress.commedchemexpress.com This suggests that by blocking NRP1, EG01377 can interfere with the invasive properties of tumor cells. acs.org

The clonogenic potential, or the ability of a single cancer cell to proliferate and form a colony, is a measure of its self-renewal and tumorigenic capacity. medchemexpress.commedchemexpress.com EG01377 has been evaluated for its effects on this property in prostate cancer cell lines. PC-3 and DU-145 are standard human prostate cancer cell lines, both of which are androgen-independent. wikipedia.orgnih.gov

In clonogenic assays lasting 14 days, EG01377 was found to significantly reduce the colony-forming ability of both PC-3 and DU-145 cells. medchemexpress.commedchemexpress.com The effect was concentration-dependent, with significant attenuation of clonogenic potential observed at concentrations of 20, 40, and 80 µM. medchemexpress.commedchemexpress.com These results indicate that beyond its impact on the tumor vasculature, EG01377 may also have direct effects on the proliferative and survival capabilities of cancer cells. medchemexpress.commedchemexpress.com

Table 2: Effect of EG01377 on In Vitro Tumor Models

Assay Type Cell Line Treatment Conditions Key Findings Reference(s)
Spheroid Outgrowth A375P (Malignant Melanoma) 30 μM EG01377 + VEGFA (7 days) Reduced the invasive outgrowth from the spheroid core. targetmol.commedchemexpress.commedchemexpress.com
Clonogenic Assay PC-3 (Prostate Cancer) 20, 40, 80 μM EG01377 (14 days) Attenuated clone formation ability in a concentration-dependent manner. medchemexpress.commedchemexpress.com

| Clonogenic Assay | DU-145 (Prostate Cancer) | 20, 40, 80 μM EG01377 (14 days) | Attenuated clone formation ability in a concentration-dependent manner. | medchemexpress.commedchemexpress.com |

Research on Tumor Cell Invasion Mechanisms

Tumor cell invasion is a critical step in cancer metastasis, involving the migration of cancer cells into surrounding tissues. researchgate.netplos.orgnih.gov In vitro studies using EG01377 have provided insights into its role in mitigating this process.

EG01377 has been shown to have antimigratory effects. medchemexpress.comnih.gov In studies involving Human Umbilical Vein Endothelial Cells (HUVECs), a concentration of 30 μM EG01377 significantly reduced cell migration stimulated by Vascular Endothelial Growth Factor A (VEGF-A). medchemexpress.com Furthermore, at the same concentration, EG01377 was observed to delay VEGF-induced wound closure in a 5-day assay. medchemexpress.commedchemexpress.com

The compound also affects the formation of networks by endothelial cells, a process analogous to the formation of new blood vessels that can support tumor invasion. At 30 μM, EG01377 was found to reduce the area, length, and number of branching points in these networks. medchemexpress.commedchemexpress.com In a three-dimensional model using malignant melanoma (A375P) spheroids, 30 μM EG01377 in combination with VEGFA reduced spheroid outgrowth over a 7-day period. medchemexpress.commedchemexpress.com

In prostate cancer cell lines (PC-3 and DU-145), EG01377 demonstrated an ability to attenuate the phosphorylation of key signaling molecules involved in cell growth and survival, including EGFR, AKT, GSK3β, and mTOR, at concentrations of 20, 40, and 80 µM. medchemexpress.com Over a 14-day period, these same concentrations of EG01377 significantly reduced the clone formation ability of these prostate cancer cells in a dose-dependent manner. medchemexpress.com

Table 1: In Vitro Effects of EG01377 on Tumor Cell Invasion-Related Processes

Cell Line/ModelEG01377 ConcentrationDuration of TreatmentObserved EffectReference(s)
HUVEC30 μM30 minutesReduced VEGF-A stimulated cell migration. medchemexpress.commedchemexpress.com
HUVEC30 μM5 daysDelayed VEGF-induced wound closure. medchemexpress.commedchemexpress.com
HUVEC30 μMNot SpecifiedReduced network area, length, and branching points. medchemexpress.commedchemexpress.com
A375P Spheroids30 μM7 daysReduced VEGF-induced spheroid outgrowth. medchemexpress.commedchemexpress.com
PC-3 and DU-14520, 40, 80 µMNot SpecifiedAttenuated phosphorylation of EGFR, AKT, GSK3β, and mTOR. medchemexpress.com
PC-3 and DU-14520, 40, 80 µM14 daysAttenuated clone formation ability. medchemexpress.com

Immunological Research with EG01377 Free Base

EG01377 has also been investigated for its immunomodulatory properties, particularly its effects on regulatory T-cells (Tregs) and the Transforming Growth Factor Beta (TGFβ) pathway. nih.govtargetmol.commedkoo.com

Modulation of Regulatory T-cell (Treg) Function

Regulatory T-cells (Tregs) are a subset of T-cells that play a crucial role in maintaining immune homeostasis and preventing autoimmune diseases. imrpress.comwikipedia.org However, in the context of cancer, Tregs can suppress the anti-tumor immune response. bmj.com Neuropilin-1 (NRP1) is expressed on Tregs and is implicated in enhancing their function and survival. immune-system-research.comnih.gov

EG01377, as an NRP1 inhibitor, has been shown to modulate Treg function. nih.gov NRP1 expression is particularly noted on thymus-derived Tregs (natural Tregs). acs.orgnih.gov By targeting NRP1, EG01377 can interfere with the mechanisms that potentiate Treg immunosuppressive activity. nih.gov This is significant as Treg fragility has been linked to responses to PD-1 checkpoint inhibitors, a type of cancer immunotherapy. acs.orgnih.gov

Impact on Transforming Growth Factor Beta (TGFβ) Production by Regulatory T-cells

Transforming Growth Factor Beta (TGFβ) is a cytokine with diverse roles, including the promotion of Treg development and function. researchgate.net In the tumor microenvironment, Tregs can be a source of TGFβ, contributing to an immunosuppressive milieu. researchgate.net

A key finding in the research on EG01377 is its ability to block the production of TGFβ by NRP1-positive Tregs. medchemexpress.comimmune-system-research.commedchemexpress.comtargetmol.com In in vitro experiments using purified Nrp1+, FoxP3+, and CD25+ populations of Tregs from mice, a low concentration of 500 nM EG01377 was sufficient to block the increase in TGFβ production that was induced by factors derived from tumor cells (glioma-conditioned medium). medchemexpress.comacs.orgnih.govmedchemexpress.comtargetmol.com This effect was observed after just a 2-hour treatment period. medchemexpress.commedchemexpress.comtargetmol.com

Table 2: Effect of EG01377 on TGFβ Production by Regulatory T-cells

Cell TypeEG01377 ConcentrationDuration of TreatmentStimulusObserved EffectReference(s)
Purified mouse Nrp1+ Tregs500 nM2 hoursTumor cell-derived factorsBlocked production of TGFβ. medchemexpress.comacs.orgnih.govmedchemexpress.comtargetmol.com

Role in Immune Checkpoint Research Contexts

Immune checkpoints are regulatory pathways in the immune system that prevent excessive immune responses. tohoku.ac.jp Some cancers exploit these checkpoints to evade immune destruction. tohoku.ac.jp Immune checkpoint inhibitors are a class of drugs that block these pathways, allowing the immune system to recognize and attack cancer cells. tohoku.ac.jpdana-farber.org

Neuropilin-1 (NRP1) has been identified as a novel immune checkpoint. nih.gov Its expression on Tregs is associated with their stability and suppressive function within the tumor microenvironment. bmj.com The ability of EG01377 to inhibit NRP1 and subsequently reduce TGFβ production by Tregs places it firmly in the context of immune checkpoint research. nih.gov By modulating Treg function, EG01377 has the potential to enhance anti-tumor immunity, a mechanism that is central to the action of many immune checkpoint inhibitors. nih.govbmj.com The fragility of Tregs, which can be influenced by NRP1, is linked to the effectiveness of PD-1 checkpoint blockade. acs.orgnih.gov Therefore, small-molecule NRP1 antagonists like EG01377 are being investigated for their potential to complement existing immunotherapies. nih.gov

Synthesis and Derivatization Strategies for Eg01377 Free Base

Synthetic Pathways for EG01377 and Analogues

The synthesis of EG01377 and its derivatives is a multi-step process involving key chemical reactions to construct the core scaffold and introduce diverse functionalities. acs.orgnih.gov The design of these compounds was initially based on a previously identified NRP1 antagonist, EG00229, with modifications guided by X-ray crystal structures to enhance potency and selectivity. acs.orgnih.govresearchgate.net

Key Synthetic Intermediates and Reaction Schemes (e.g., Sulfonamide Formation, Suzuki–Miyaura Coupling)

The general synthetic route for EG01377 and its 5-substituted dihydrobenzofuran analogues begins with the formation of a sulfonamide. acs.orgnih.gov This is achieved by reacting 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride with methyl 3-aminothiophene-2-carboxylate. acs.orgnih.gov The resulting sulfonamide undergoes hydrolysis of the methyl ester, followed by coupling with a protected arginine methyl ester to yield a key brominated intermediate. acs.orgnih.gov

This versatile intermediate is then utilized in Suzuki-Miyaura coupling reactions with a variety of arylboronic acids. acs.orgnih.gov The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-carbon bonds between organic boron compounds and organic halides. tcichemicals.comlibretexts.org This reaction allows for the introduction of diverse aryl groups at the 5-position of the dihydrobenzofuran ring, enabling the exploration of structure-activity relationships. acs.orgrsc.org For the synthesis of specific analogues, such as those with isoindolyl substituents, the brominated intermediate is first converted to a functionalized boronic acid before undergoing the Suzuki-Miyaura coupling. acs.orgnih.gov

Final deprotection steps then yield the target compounds, including EG01377. acs.org For large-scale production of EG01377, a slightly modified route employing a Boc-protected methylaminoboronic acid has been developed. acs.org

Key Reaction Steps in the Synthesis of EG01377:

Step Reaction Type Reactants Product
1 Sulfonamide Formation 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride, methyl 3-aminothiophene-2-carboxylate Sulfonamide intermediate
2 Hydrolysis Sulfonamide intermediate, LiOH Carboxylic acid intermediate
3 Amide Coupling Carboxylic acid intermediate, Pbf-protected arginine methyl ester Dipeptide intermediate
4 Hydrolysis Dipeptide intermediate, LiOH·H₂O Key brominated scaffold
5 Suzuki–Miyaura Coupling Key brominated scaffold, arylboronic acid Aryl-substituted intermediate

Structure-Activity Relationship (SAR) Driven Design for Enhanced Potency and Selectivity

The design of EG01377 was heavily influenced by structure-activity relationship (SAR) studies aimed at improving upon the initial lead compound, EG00229. researchgate.netresearchgate.net X-ray crystallography provided detailed insights into the binding of these inhibitors to the NRP1-b1 domain, revealing key interactions that could be optimized. acs.orgnih.gov

A crucial aspect of the SAR studies was the exploration of various substituents on the aryl ring introduced via the Suzuki-Miyaura coupling. acs.org It was found that substitution at the 3-position of the phenyl ring was generally more favorable for binding affinity than substitution at the 2-position. nih.gov For instance, the introduction of a morpholine-extended analogue resulted in a significant increase in binding affinity compared to the unsubstituted compound. nih.gov

The SAR studies also highlighted the importance of a terminal Arg-like moiety and a carboxyl group for interaction with NRP1. nih.govbiorxiv.org Crystallographic analysis of EG01377 bound to NRP1 revealed that the arginine portion of the molecule fits snugly into the NRP1 binding pocket. nih.gov Furthermore, the methylaminoaryl group was shown to form a hydrogen bond with the E348 residue in the binding pocket, which may contribute to the compound's increased potency compared to EG00229. acs.org These targeted modifications, guided by SAR, led to the development of EG01377 as an inhibitor with submicromolar potency and high selectivity for NRP1 over the closely related NRP2. acs.orgacs.org

Impact of Substitutions on NRP1 Binding Affinity:

Compound Substitution Binding Affinity (K D )
9a Unsubstituted 14.43 ± 3.76 μM
10a Morpholine extended 3.76 ± 0.52 μM

Development of EG01377-Based Chemical Probes for Research Applications

To facilitate further research into NRP1 biology and to enable high-throughput screening for new inhibitors, chemical probes based on the EG01377 scaffold have been developed. nih.gov These probes are essential tools for studying protein-ligand interactions and for discovering new drug candidates. researchgate.net

Design and Synthesis of Fluorescent Probes (e.g., DS108)

A key development in this area is the creation of the fluorescent probe DS108. nih.govucl.ac.ukresearchgate.net The design of DS108 was based on the structure of EG01377, incorporating a fluorophore attached via a linker without compromising the intrinsic binding affinity of the parent compound. nih.gov The synthesis of these probes was streamlined by using the unprotected EG01377 as the starting material, minimizing the number of synthetic steps. nih.gov

The synthesis of one such probe involved a two-step process: first, an Fmoc-PEG-acid was activated and coupled to EG01377, followed by removal of the Fmoc group and coupling with 5,6-carboxyfluorescein. nih.gov Another approach involved the coupling of an alkyne-PEG-acid to EG01377. nih.gov Through these synthetic strategies, a series of fluorescent probes were created and evaluated. nih.gov

DS108 emerged as a particularly useful probe, exhibiting favorable binding and fluorescent characteristics. nih.gov It demonstrated a K D value of 2.13 ± 0.81 μM in surface plasmon resonance (SPR) assays, comparable to the 1.32 ± 0.08 μM K D of EG01377 itself. nih.gov

Application of Probes in Binding Assays and High-Throughput Screening

The development of fluorescent probes like DS108 has enabled the establishment of simple and reliable assays for evaluating ligand binding to NRP1. nih.govmdpi.com These probes are particularly valuable for fluorescence polarization (FP) based competition assays, which are well-suited for high-throughput screening (HTS). nih.govnih.govplos.org

In an FP assay, a small fluorescent molecule (the probe) binds to a larger protein, resulting in a high polarization value. When an unlabeled inhibitor competes with the probe for binding to the protein, the probe is displaced, leading to a decrease in the polarization value. This change can be readily measured and used to determine the inhibitory activity of test compounds. nih.gov

The DS108-based FP assay has been successfully used to generate competition curves for known NRP1 ligands like EG00229 and EG01377. nih.gov The assay has been miniaturized for use in 384-well plates, making it a cost-effective and efficient method for screening large chemical libraries to discover novel NRP1 inhibitors. nih.govepfl.ch The specificity of the probe was confirmed by its significantly reduced binding to a mutated form of NRP1 (Y297A) known to have a disrupted binding domain. nih.gov

Advanced Analytical and Biophysical Methodologies in Eg01377 Research

Quantitative Binding Affinity Determinations

Determining the precise binding affinity and kinetics of EG01377 to its target, NRP1, is fundamental to understanding its biological function. Researchers have employed several complementary techniques to achieve a comprehensive quantitative profile of this interaction.

Surface Plasmon Resonance (SPR) Spectroscopy for Ligand-Receptor Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real time. nih.govcytivalifesciences.com In the study of EG01377, SPR has been a primary tool for determining its binding kinetics and affinity to the NRP1 receptor. nih.govacs.org The method involves immobilizing a target molecule, such as the recombinant NRP1-b1b2 protein, onto a sensor chip. nih.govacs.org An analyte, in this case EG01377, is then flowed over the surface. nih.gov Binding is detected as a change in the refractive index at the sensor surface, which is recorded in a sensorgram—a plot of response versus time. cytivalifesciences.combioradiations.com

SPR experiments have demonstrated that EG01377 binds reproducibly to NRP1. researchgate.net Through steady-state binding analysis, the equilibrium dissociation constant (KD) for the interaction between EG01377 and the NRP1-b1 domain was determined to be 1.32 μM. medchemexpress.comguidetopharmacology.orgguidetoimmunopharmacology.orgsemanticscholar.org This value provides a quantitative measure of the binding affinity. Furthermore, SPR was instrumental in demonstrating the selectivity of EG01377. Single-cycle kinetics studies showed detectable binding to NRP1 but no binding to the closely related receptor, NRP2, confirming its high selectivity. nih.govacs.orgresearchgate.net

Table 1: SPR-Determined Binding Affinity of EG01377
AnalyteImmobilized LigandTechniqueBinding Constant (KD)Reference
EG01377NRP1-b1 domainSurface Plasmon Resonance (SPR)1.32 μM acs.orgmedchemexpress.comguidetopharmacology.orgsemanticscholar.org
EG01377NRP2Surface Plasmon Resonance (SPR)No detectable binding nih.govacs.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgmalvernpanalytical.com This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n), all within a single experiment. harvard.edu

For EG01377 (referred to as compound 1 in the study), ITC was used as an orthogonal method to validate the binding interaction with the NRP1-b1 protein domain observed in SPR studies. nih.govacs.org In these experiments, a solution of EG01377 was titrated into a sample cell containing the NRP1-b1 protein at a constant temperature. nih.gov The resulting data fitted well to a one-site binding model, confirming a direct interaction. nih.govacs.org The experiments yielded an association constant (Ka) of 4.14 × 10⁶ M⁻¹, which corresponds to a dissociation constant (KD) of approximately 0.24 μM, further supporting the potent affinity of EG01377 for its target. acs.org

Table 2: Thermodynamic Parameters of EG01377 Binding to NRP1-b1 via ITC
Binding ParameterValueReference
Association Constant (Ka)4.14 × 106 ± 3.84 × 105 M-1 acs.org
Stoichiometry (n)Fitted to a one-site model acs.org

Cell-Free and Cell-Based Competitive Binding Assays

To assess the inhibitory potential of EG01377 in environments that more closely mimic physiological conditions, both cell-free and cell-based competitive binding assays were conducted. nih.govacs.org These assays measure the ability of a compound to displace a known, labeled ligand from its receptor. creative-biolabs.com

In a cell-free assay, the potency of EG01377 was evaluated by its ability to inhibit the binding of biotinylated Vascular Endothelial Growth Factor (bt-VEGF) to recombinant NRP1-a1,b1 protein. nih.govacs.org This experiment determined the half-maximal inhibitory concentration (IC₅₀) of EG01377 to be 0.609 μM. acs.orgmedchemexpress.comguidetopharmacology.org

A cell-based assay was also performed using DU145 prostate cancer cells engineered to overexpress NRP1 (DU145/cells.Ad.NRP1). acs.org This setup provides a more biologically relevant context by presenting the receptor on the cell surface. creative-biolabs.com In this cellular environment, EG01377 demonstrated an IC₅₀ of 1.6 μM for inhibiting the binding of ¹²⁵I-VEGF-A₁₆₅ to NRP1. acs.orgguidetoimmunopharmacology.org The consistency of these results with SPR and ITC data confirms that EG01377 effectively antagonizes the NRP1/VEGF-A interaction. acs.org

Table 3: Inhibitory Potency of EG01377 in Competitive Binding Assays
Assay TypeSystemParameterValueReference
Cell-Free Competitive BindingRecombinant NRP1-a1,b1 protein and bt-VEGFIC500.609 ± 0.066 μM acs.org
Cell-Based Competitive BindingDU145/cells.Ad.NRP1 and 125I-VEGF-A165IC501.6 μM acs.org

Spectroscopic Techniques for Conformational and Interaction Analysis

Beyond quantifying binding, understanding the three-dimensional structure of the EG01377-NRP1 complex and the specific molecular interactions that drive binding is critical. Spectroscopic techniques have been indispensable for this purpose.

X-ray Crystallography for Ligand-Protein Complex Structures

X-ray crystallography is the gold standard for determining the atomic-resolution three-dimensional structure of molecules, including protein-ligand complexes. researchgate.netsaromics.com The design and optimization of EG01377 from its predecessor, EG00229, were significantly guided by X-ray crystal structures. acs.orgresearchgate.net

The precise binding mode of EG01377 was elucidated by solving the crystal structure of it in complex with the b1 domain of human NRP1. rcsb.org The structure, deposited in the Protein Data Bank (PDB) with the accession code 6FMF, was determined at a resolution of 2.81 Å. rcsb.org This structural data revealed the key interactions between EG01377 and specific amino acid residues within the NRP1 binding pocket, providing a molecular basis for its affinity and selectivity. researchgate.netresearchgate.net The analysis confirmed that EG01377 occupies the same binding site as the C-terminal arginine of VEGF-A, explaining its competitive antagonism. researchgate.net

Table 4: X-ray Crystallography Data for the NRP1-EG01377 Complex
ParameterDetailsReference
PDB ID6FMF rcsb.org
ClassificationSignaling Protein rcsb.org
MethodX-ray Diffraction rcsb.org
Resolution2.81 Å rcsb.org
ComplexNeuropilin-1 b1 domain in complex with EG01377 rcsb.org

Potential Applications of Raman and Infrared Spectroscopy in Molecular Characterization

While not explicitly reported in the primary literature for EG01377, Raman and Infrared (IR) spectroscopy represent powerful, non-destructive techniques with significant potential for its further characterization.

Infrared (IR) Spectroscopy measures the absorption of infrared light by a molecule, which corresponds to the vibrations of its chemical bonds. libretexts.orgscirp.org This technique could provide a unique "vibrational fingerprint" for EG01377 free base, allowing for the identification of its specific functional groups and serving as a quality control standard. libretexts.orgdb-thueringen.de Furthermore, IR spectroscopy, particularly by monitoring the amide I' band, is sensitive to the secondary structure of proteins. nih.gov Thus, it could potentially be used to study global conformational changes in NRP1 upon the binding of EG01377.

Raman Spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. mdpi.com Like IR, it provides a detailed chemical fingerprint of a sample. mit.edu Raman spectroscopy could be employed to characterize the solid-state form of EG01377, for instance, to identify and distinguish between different polymorphs, which can have different physical properties. researchgate.net It could also be used to study the compound's behavior in solution and provide insights into intermolecular interactions. spectroscopyonline.com

Enzyme Activity and Phosphorylation Assays in Mechanism Elucidation

The elucidation of EG01377's mechanism of action relies heavily on a combination of enzyme activity and phosphorylation assays. researchgate.netacs.org These advanced methodologies provide critical insights into how the compound modulates cellular signaling pathways at a molecular level. While Neuropilin-1 (NRP1), the primary target of EG01377, is a co-receptor and not an enzyme itself, its interaction with growth factors like Vascular Endothelial Growth Factor (VEGF) triggers intracellular kinase cascades. researchgate.netbiorxiv.org Therefore, assays measuring the phosphorylation state of key downstream kinases are essential for characterizing the functional consequences of EG01377 binding to NRP1. acs.orgbiorxiv.org

Detailed Research Findings

Research has employed a variety of assays to quantify the inhibitory effects of EG01377. Direct binding to its target, NRP1, is a prerequisite for its activity and has been quantified using biophysical techniques like Surface Plasmon Resonance (SPR). guidetopharmacology.orgucl.ac.uk These studies confirm that EG01377 competitively inhibits the binding of ligands such as VEGF-A to the b1 domain of NRP1. researchgate.netucl.ac.uk

The functional outcome of this inhibition is frequently assessed by measuring the phosphorylation status of downstream effector proteins. acs.orgmedchemexpress.com Western Blot analysis is a principal technique used for this purpose, allowing researchers to visualize and quantify changes in protein phosphorylation in response to treatment with EG01377. acs.orgmolnova.com

One of the most significant findings is the ability of EG01377 to inhibit the VEGF-A-stimulated tyrosine phosphorylation of VEGF Receptor 2 (VEGF-R2/KDR). acs.orgmedchemexpress.commolnova.com In human umbilical vein endothelial cells (HUVECs), pre-incubation with EG01377 was shown to block this critical activation step in the VEGF signaling pathway in a dose-dependent manner. acs.org The reported IC50 value for the inhibition of VEGF-A-stimulated VEGF-R2/KDR phosphorylation is 30 μM. medchemexpress.commolnova.commedchemexpress.comtargetmol.com

Further studies in prostate cancer cell lines, such as PC-3 and DU-145, have revealed that EG01377 can attenuate the phosphorylation of several other key signaling proteins. medchemexpress.comresearchgate.net The administration of EG01377 was found to significantly inactivate the EGFR/AKT signaling axis. researchgate.net Specifically, it reduces the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), as well as downstream targets including AKT, GSK3β, and mTOR. medchemexpress.commedchemexpress.com

Beyond the VEGF and EGFR pathways, EG01377 has been shown to modulate immune responses by affecting cytokine production. researchgate.netnih.gov In purified Nrp1+ regulatory T-cells (Tregs), EG01377 blocks the production of transforming growth factor beta (TGFβ), a key signaling molecule. medchemexpress.commedchemexpress.comprobechem.com

The collective data from these binding, enzyme, and phosphorylation assays establish that EG01377's primary mechanism is the direct inhibition of the NRP1 co-receptor. This leads to the downstream attenuation of multiple kinase signaling pathways crucial for processes like angiogenesis and tumor progression. researchgate.netacs.orgresearchgate.net

Data Tables

Table 1: Binding Affinity and Inhibitory Concentration of EG01377

This table summarizes the key quantitative metrics for EG01377's interaction with its primary target, Neuropilin-1 (NRP1). The data is derived from cell-free and biophysical assays.

ParameterTargetValueAssay MethodReference
Kd Neuropilin-1 (NRP1)1.32 µMSurface Plasmon Resonance (SPR) guidetopharmacology.orgmedchemexpress.commedchemexpress.comtargetmol.comprobechem.com
pIC50 Neuropilin-1 (NRP1)6.2Cell-free competitive binding assay guidetopharmacology.org
IC50 Neuropilin-1 (NRP1)609 nMCell-free competitive binding assay guidetopharmacology.orgmedchemexpress.commolnova.commedchemexpress.comtargetmol.com

Table 2: Summary of EG01377 Effects on Protein Phosphorylation

This table outlines the observed effects of EG01377 on the phosphorylation of key downstream signaling proteins as determined by Western Blot analysis.

ProteinCell Line(s)Effect of EG01377ConcentrationReference
VEGF-R2/KDR HUVECInhibition of VEGF-A stimulated phosphorylation3-30 µM (IC50 = 30 µM) acs.orgmedchemexpress.commolnova.commedchemexpress.com
EGFR PC-3, DU-145Attenuation of phosphorylation20-80 µM medchemexpress.commedchemexpress.com
AKT PC-3, DU-145Attenuation of phosphorylation20-80 µM medchemexpress.commedchemexpress.com
GSK3β PC-3, DU-145Attenuation of phosphorylation20-80 µM medchemexpress.commedchemexpress.com
mTOR PC-3, DU-145Attenuation of phosphorylation20-80 µM medchemexpress.commedchemexpress.com

Future Directions in Eg01377 Free Base Research

Exploration of Novel Biological Targets and Pathways Beyond Neuropilin-1

While EG01377 is well-characterized as an NRP1 inhibitor, its effects on other cellular pathways remain an area ripe for exploration. medchemexpress.comnih.gov Initial studies have shown that EG01377 can influence signaling cascades downstream of NRP1, such as the transforming growth factor-beta (TGFβ) pathway. nih.govacs.org Future research should aim to identify and validate additional molecular targets of EG01377. This could involve proteome-wide screening approaches to uncover novel binding partners and employing computational models to predict potential off-target interactions. Understanding these alternative pathways is crucial for a comprehensive understanding of EG01377's biological activity and for identifying new therapeutic applications.

A key area of interest is the compound's potential interaction with components of the complement system, a critical part of the innate immune system. glpbio.commedchemexpress.com The complement system is a complex cascade of proteins that plays a role in pathogen defense and inflammation. glpbio.commedchemexpress.com Investigating whether EG01377 modulates this pathway could reveal novel immunomodulatory functions.

Development of Next-Generation EG01377 Analogues with Optimized Research Profiles

The development of EG01377 was based on the structure of a preceding compound, EG00229. nih.govresearchgate.net Through strategic chemical modifications, EG01377 was engineered to have improved potency and selectivity for NRP1. researchgate.net This success provides a strong foundation for the design of next-generation analogues with further optimized properties. Future structure-activity relationship (SAR) studies could focus on enhancing attributes such as bioavailability, metabolic stability, and target residence time. chemrxiv.orgnih.gov

Computational modeling and X-ray crystallography have been instrumental in understanding the binding of EG01377 to NRP1 and can guide the rational design of new derivatives. researchgate.netacs.org For instance, creating analogues with different substituents on the dihydrobenzofuran core could lead to compounds with altered binding affinities and selectivities. researchgate.net The synthesis of such analogues will be crucial for exploring a wider range of biological activities and for developing research tools with more refined profiles. acs.org

Table 1: Known Inhibitors of Neuropilin-1

Compound Description
EG01377 A potent and selective small-molecule inhibitor of NRP1 with antiangiogenic, antimigratory, and antitumor effects. medchemexpress.commedchemexpress.com

| EG00229 | A precursor to EG01377, this compound also antagonizes the NRP1 receptor. medchemexpress.com |

Integration with Advanced In Vitro and Ex Vivo Disease Models for Mechanistic Studies

To fully elucidate the mechanisms of action of EG01377, its integration into advanced disease models is essential. Three-dimensional (3D) spheroid cultures of cancer cells, for example, can provide a more physiologically relevant environment to study the compound's antitumor effects compared to traditional 2D cell cultures. medchemexpress.commedchemexpress.com Studies have already shown that EG01377, in combination with vascular endothelial growth factor (VEGF), can reduce the outgrowth of malignant melanoma spheroids. medchemexpress.com

Furthermore, ex vivo models, such as the mouse aortic ring assay, offer a comprehensive view of processes like angiogenesis. acs.org The use of such models has demonstrated the ability of EG01377 to inhibit VEGF-induced angiogenesis. acs.org Future research should expand the use of these and other sophisticated models, including organoids and patient-derived xenografts (PDXs), to investigate the effects of EG01377 in a variety of disease contexts, including cancer and neurological disorders. bmj.com These models will be invaluable for detailed mechanistic studies and for assessing the compound's therapeutic potential.

Application in Mechanistic Studies of Host-Pathogen Interactions (e.g., SARS-CoV-2)

A significant recent development has been the identification of NRP1 as a host factor for the entry of SARS-CoV-2, the virus responsible for COVID-19. researchgate.netnih.govoutbreak.info This discovery has positioned EG01377 as a valuable research tool for studying the molecular basis of this interaction. researchgate.netoutbreak.info Molecular dynamics simulations have suggested that EG01377 binds strongly to the b1 domain of NRP1, the same domain that interacts with the SARS-CoV-2 spike protein. researchgate.netplos.org

In vitro studies have shown that EG01377 can inhibit SARS-CoV-2 infection in astrocytes, which express high levels of NRP1. nih.gov This highlights the potential of EG01377 to dissect the role of NRP1 in viral entry and pathogenesis. Future research should focus on using EG01377 to investigate the precise mechanisms by which SARS-CoV-2 and other pathogens exploit NRP1. anu.edu.au This could involve studying the impact of EG01377 on viral binding, internalization, and subsequent replication in various cell types and in vivo models. The insights gained from these studies could inform the development of novel antiviral strategies targeting host factors. nih.gov

Table 2: Key Amino Acid Residues in NRP1 Interaction

Amino Acid Role in Interaction
Asp320 Reported as a critical residue for the interaction of NRP1 with various ligands, including the CendR region of the SARS-CoV-2 spike protein. researchgate.netnih.gov
Tyr297 Identified as a key residue for the binding of EG01377 to NRP1. chemrxiv.org
Trp301 Another important residue involved in the binding of drugs to NRP1. chemrxiv.org

| Tyr353 | Plays a critical role in the interaction of various molecules with NRP1. chemrxiv.org |

Potential for Combination Research Strategies with Other Molecular Modulators

The complex nature of many diseases, particularly cancer, often necessitates combination therapies. Investigating EG01377 in combination with other molecular modulators is a promising future research direction. For instance, combining EG01377 with inhibitors of other signaling pathways implicated in cancer, such as the PARP1 pathway, could lead to synergistic antitumor effects. frontiersin.org

Furthermore, given the role of NRP1 in immune regulation, particularly in the function of regulatory T cells (Tregs), combining EG01377 with immunotherapies like checkpoint inhibitors is an exciting prospect. nih.govbmj.com Preclinical studies could explore whether blocking NRP1 with EG01377 can enhance the efficacy of anti-PD-1 or anti-CTLA-4 antibodies. bmj.com Such combination strategies could overcome resistance mechanisms and improve therapeutic outcomes in a variety of cancers.

Q & A

Q. What is the molecular mechanism by which EG01377 free base inhibits neuropilin-1 (NRP1)?

this compound binds to the NRP1-b1 domain, forming interactions with residues Tyr297, Trp301, Thr316, Glu348, Thr349, Lys351, and Tyr353 through hydrogen bonds, π-π stacking, and van der Waals forces. Crystal structures (PDB ID: 6FMF) and molecular dynamics (MD) simulations confirm stable interactions over 100 ns, with frequent contacts at aromatic/polar residues . The compound’s polycyclic structure and polar groups (e.g., carbonyl) enhance binding specificity .

Q. How can researchers validate EG01377’s selectivity and binding affinity for NRP1 in biochemical assays?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure its dissociation constant (Kd = 1.32 μM) and inhibitory concentration (IC50 = 609 nM for NRP1-a1/b1). Compare results with control inhibitors (e.g., EG00229) to confirm selectivity. Ensure assays include negative controls (e.g., NRP2) to rule off-target effects .

Q. What experimental approaches are recommended to assess EG01377’s anti-angiogenic and anti-tumor activity?

Employ endothelial cell migration assays (e.g., wound-healing or transwell models) to evaluate anti-angiogenic effects. For anti-tumor activity, use in vitro proliferation assays (e.g., MTT) on cancer cell lines and validate in xenograft models. Monitor downstream signaling (e.g., VEGF-A/NRP1 pathway inhibition) via Western blotting .

Advanced Research Questions

Q. How can discrepancies between crystal structure and docking simulations of EG01377-NRP1 interactions be resolved experimentally?

Discrepancies arise when hydrogen bonds observed in crystallography (e.g., with Ser298) are absent in docking. To resolve this, perform mutagenesis studies (e.g., Ser298Ala) and compare binding affinities via SPR. Additionally, run extended MD simulations (>100 ns) to capture dynamic interactions missed in static docking .

Q. What methodologies are optimal for analyzing EG01377’s dual role in blocking SARS-CoV-2 entry and modulating Treg cell function?

For viral entry inhibition, use pseudovirus assays with Spike protein-expressing vectors and measure NRP1-dependent infection rates. For Treg modulation, isolate human Treg cells and quantify suppression of effector T cell proliferation via co-culture assays. Combine these with transcriptomic profiling (e.g., RNA-seq) to identify overlapping pathways .

Q. How should researchers design assays to compare EG01377’s efficacy with repositioned drugs like eltrombopag?

Conduct parallel MD simulations to calculate binding free energies (BFE) and Vina scores for both compounds. Validate predictions using competitive binding assays (e.g., fluorescence polarization) with labeled NRP1 fragments. In vitro, compare IC50 values in antiviral (SARS-CoV-2) and anti-angiogenic (HUVEC tube formation) models .

Q. What strategies can address variability in EG01377’s interaction stability during MD simulations?

Increase simulation replicates (n ≥ 3) and sampling frequency (e.g., 2 ps/frame instead of 4 ps). Apply trajectory clustering (e.g., k-means) to identify dominant binding conformations. Use umbrella sampling or metadynamics to calculate energy barriers for unstable interactions .

Methodological Considerations

  • Data Contradiction Analysis : When crystallography and docking results conflict, prioritize mutagenesis and functional assays over computational data .
  • Assay Optimization : For binding studies, use truncated NRP1-b1 domains to reduce nonspecific interactions .
  • Preclinical Validation : Always pair in silico findings (e.g., MD-predicted stability) with in vitro dose-response curves to ensure translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EG01377 free base
Reactant of Route 2
EG01377 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.